1-(3,4-Dihydroxyphenyl)-2-(pyrrolidin-1-yl)propan-1-one
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Overview
Description
1-(3,4-Dihydroxyphenyl)-2-(pyrrolidin-1-yl)propan-1-one is a chemical compound known for its unique structure and properties It features a dihydroxyphenyl group and a pyrrolidinyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroxyphenyl)-2-(pyrrolidin-1-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dihydroxybenzaldehyde and pyrrolidine.
Condensation Reaction: The 3,4-dihydroxybenzaldehyde undergoes a condensation reaction with pyrrolidine in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydroxyphenyl)-2-(pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the propanone backbone can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(3,4-Dihydroxyphenyl)-2-(pyrrolidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-(pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It can modulate signaling pathways related to cell survival, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dihydroxyphenyl)-2-(methylamino)propan-1-one: Similar structure but with a methylamino group instead of pyrrolidinyl.
1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one: Similar structure but with an ethylamino group.
Uniqueness
1-(3,4-Dihydroxyphenyl)-2-(pyrrolidin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
648907-24-8 |
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Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C13H17NO3/c1-9(14-6-2-3-7-14)13(17)10-4-5-11(15)12(16)8-10/h4-5,8-9,15-16H,2-3,6-7H2,1H3 |
InChI Key |
JUUKUKFPMPTCEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)O)O)N2CCCC2 |
Origin of Product |
United States |
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